BenchChemオンラインストアへようこそ!

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide

Positional isomerism Molecular docking Quinoxaline SAR

Rational procurement choice for XO enzymology and hyperuricemia drug discovery. The meta-substituted phenyl-isobutyramide architecture (CAS 1448051-19-1) provides a clean SAR starting point distinct from the ortho-isomer (CAS 878424-95-4). Its neutral charge state at physiological pH (no basic amine) eliminates ionization artifacts in kinetic assays. Lower MW (307.3 Da) and favorable logP (2.7-3.2) support ligand-efficiency analyses. ZINC-ready 3D format enables immediate virtual screening. The minimal isobutyramide side chain reduces aminergic off-target promiscuity for cleaner chemoproteomics. Confirmatory IC50 determination against allopurinol (IC50 ~2.9 μM) recommended.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1448051-19-1
Cat. No. B2682148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide
CAS1448051-19-1
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C18H17N3O2/c1-11(2)17(22)19-13-7-5-6-12(10-13)16-18(23)21-15-9-4-3-8-14(15)20-16/h3-11H,1-2H3,(H,19,22)(H,21,23)
InChIKeyVVKWQXLDBFIVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)isobutyramide (CAS 1448051-19-1): Core Chemical Identity and Compound Class


N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide (CAS 1448051-19-1) is a synthetic small-molecule quinoxaline derivative with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.3 g/mol . The compound features a 3-hydroxyquinoxaline core linked via a meta-substituted phenyl ring to an isobutyramide side chain (IUPAC: 2-methyl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide) . Quinoxaline-containing compounds are recognized as privileged scaffolds in medicinal chemistry, with documented applications spanning kinase inhibition, antimicrobial research, and anticancer drug discovery [1]. The compound is supplied at ≥95% purity (HPLC) by multiple commercial vendors and is cataloged in the ZINC database (ZINC85659453) for virtual screening applications [2].

Why Generic Substitution Risks Experimental Failure for N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)isobutyramide


Quinoxaline derivatives bearing a 3-hydroxyquinoxalin-2-yl core exhibit pronounced structure-activity relationship (SAR) sensitivity to both the position of phenyl ring attachment and the nature of the amide side chain [1]. The target compound's meta-substituted phenyl-isobutyramide architecture differs from the ortho-substituted positional isomer (CAS 878424-95-4) and from analogs with morpholino or methylpiperazine acetamide replacements. Even subtle alterations in substitution pattern can lead to divergent target engagement, ADMET properties, and physicochemical profiles—precluding simple interchangeability within this chemotype . The evidence below quantifies key differentiating features that inform rational compound selection.

Quantitative Differential Evidence for N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)isobutyramide (CAS 1448051-19-1) vs. Closest Analogs


Positional Isomerism: meta-Phenyl vs. ortho-Phenyl Substitution Alters Molecular Geometry and Predicted Target Docking

The target compound (CAS 1448051-19-1) bears the phenyl-isobutyramide linkage at the meta (3-) position of the phenyl ring, whereas the closest positional isomer N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide (CAS 878424-95-4) bears the linkage at the ortho (2-) position . Both share identical molecular formula (C₁₈H₁₇N₃O₂) and molecular weight (307.3 Da), making them isomeric and indistinguishable by mass spectrometry alone. However, the meta vs. ortho connectivity generates distinct three-dimensional conformations, with the meta-substituted compound predicted to orient the isobutyramide group in a different vector relative to the quinoxaline plane—a critical determinant for target binding pocket complementarity [1]. Literature on related quinoxaline series demonstrates that positional isomerism can alter in vitro potency by 10- to >100-fold against kinase and GPCR targets [2].

Positional isomerism Molecular docking Quinoxaline SAR

Hydrogen Bond Donor Capacity: 3-Hydroxyquinoxaline Tautomer Enables Dual HBD Profile vs. Non-Hydroxy Analogs

The 3-hydroxyquinoxaline moiety exists in keto-enol tautomerism (3-hydroxy ↔ 3-oxo-3,4-dihydro), endowing the target compound with two hydrogen bond donors (HBD = 2: the amide NH and the quinoxalinone NH/OH) and four hydrogen bond acceptors (HBA = 4) . This contrasts with non-hydroxylated quinoxaline analogs that possess only one HBD. The dual HBD profile is predicted to enable bidentate hydrogen-bonding interactions with target protein active sites, a feature corroborated by crystallographic data on related 3-hydroxyquinoxaline inhibitors bound to xanthine oxidase and kinase targets [1]. Comparators with morpholino-acetamide (CAS 1797241-18-9; HBD = 2, HBA = 5, MW = 364.4) or methylpiperazine-acetamide (CAS 1448135-30-5; HBD = 1, HBA = 5, MW = 377.4) side chains exhibit altered HBD/HBA ratios and increased molecular weight, potentially affecting both potency and permeability .

Hydrogen bonding Tautomerism Binding affinity

Lipophilicity Control: Isobutyramide Side Chain Provides Moderate logP vs. Heterocyclic Acetamide Analogs

The target compound features a simple isobutyramide side chain, contributing to a predicted logP of approximately 2.7–3.2 [1]. This places it in a favorable lipophilicity range for oral bioavailability and cell permeability while avoiding excessive logP values that are associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [2]. In contrast, analogs with morpholino-acetamide (CAS 1797241-18-9) or methylpiperazine-acetamide (CAS 1448135-30-5) side chains introduce additional heteroatoms that can alter logP, pKa, and solubility profiles in ways that may be beneficial or detrimental depending on the specific target and assay conditions [3]. The isobutyramide group lacks a basic amine center (pKa ~10-11 for morpholine/piperazine), resulting in a neutral charge state at physiological pH that simplifies interpretation of biochemical and cell-based assay data.

Lipophilicity logP Drug-likeness

Class-Level Evidence: Quinoxaline-Based Xanthine Oxidase Inhibition Demonstrates Nanomolar Potency Achievable Within This Scaffold

Although no direct in vitro data were located for CAS 1448051-19-1 itself, structurally related 3-hydroxyquinoxaline derivatives have demonstrated potent xanthine oxidase (XO) inhibition. One analog (CHEMBL4445985) displayed an IC₅₀ of 24 nM against bovine XO and 29 nM against human XO, with a Ki of 4.20 nM indicating mixed-type inhibition [1]. Another 3-hydroxyquinoxaline scaffold compound (CHEMBL3747521) showed non-competitive inhibition with Ki = 55 nM and IC₅₀ = 65 nM [2]. These values compare favorably to the clinical gold-standard XO inhibitor allopurinol (IC₅₀ = 2.9–7.5 μM) [3] and are in a competitive range with febuxostat (IC₅₀ = 1.8 nM) . The conserved 3-hydroxyquinoxaline pharmacophore across these analogs suggests that CAS 1448051-19-1 may exhibit comparable potency, though empirical confirmation is required.

Xanthine oxidase Enzyme inhibition Quinoxaline SAR

Purity and Batch Reproducibility: Vendor-Specified ≥95% HPLC Purity with Room-Temperature Shipping Stability

Commercial suppliers of CAS 1448051-19-1 specify a minimum purity of ≥95% as determined by HPLC . The compound is shipped at ambient temperature within continental regions, with recommended storage at 4°C, indicating adequate stability for routine laboratory handling . By comparison, certain structurally similar quinoxaline derivatives (e.g., the morpholino-acetamide analog CAS 1797241-18-9) are sold at similar purity grades (≥95%) but may require different storage conditions depending on the hygroscopicity or chemical stability conferred by the heterocyclic side chain . The isobutyramide side chain lacks reactive functional groups (e.g., free secondary amines, labile esters) that could compromise long-term storage integrity, reducing the risk of batch-to-batch degradation in procurement workflows.

Purity Quality control Procurement specification

Recommended Application Scenarios for N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)isobutyramide (CAS 1448051-19-1)


Xanthine Oxidase Enzymology and Inhibitor Screening Cascades

Based on class-level evidence demonstrating low-nanomolar XO inhibition by 3-hydroxyquinoxaline analogs [1], CAS 1448051-19-1 is a rational procurement choice for laboratories conducting xanthine oxidase enzymology studies or screening cascades for hyperuricemia and gout drug discovery. The compound's neutral charge state at physiological pH (absence of basic amine) simplifies kinetic assay interpretation by eliminating pH-dependent ionization artifacts [2]. Researchers should perform confirmatory IC₅₀/Ki determination using xanthine as substrate with UV detection at 290 nm, benchmarking against allopurinol (IC₅₀ ~2.9 μM) as a reference inhibitor [3].

Structure-Activity Relationship (SAR) Studies on Quinoxaline Scaffolds

The well-defined meta-substituted phenyl-isobutyramide architecture of CAS 1448051-19-1 provides a clean SAR starting point distinct from the ortho-substituted positional isomer (CAS 878424-95-4) [1]. Medicinal chemistry teams exploring quinoxaline-based kinase inhibitors or receptor modulators can use the target compound as a reference to map the contribution of phenyl ring geometry to binding potency. The lower molecular weight (307.3 Da) and favorable logP (2.7–3.2) relative to morpholino and piperazine analogs [2] support its use as a minimal pharmacophore probe in fragment-based or ligand-efficiency analyses.

Virtual Screening Library Enrichment and Computational Docking

CAS 1448051-19-1 is cataloged in the ZINC database (ZINC85659453) in ready-to-dock 3D format [1], enabling its immediate deployment in computational screening workflows. The compound's balanced physicochemical profile (HBD = 2, HBA = 4, logP ~2.7–3.2, TPSA ~75–80 Ų) [2] positions it within drug-like chemical space, making it suitable as a core scaffold for virtual library enumeration. Procurement of physical sample enables experimental validation of in silico hits generated from docking or pharmacophore modeling campaigns.

Chemical Biology Tool Compound Development for Target Deconvolution

Given the documented promiscuity of certain quinoxaline derivatives across kinase and GPCR targets, CAS 1448051-19-1—with its minimal isobutyramide side chain—offers a less functionalized scaffold for chemoproteomics and target deconvolution studies [1]. The absence of a morpholine or piperazine group reduces the likelihood of confounding interactions with aminergic receptors or ion channels, potentially yielding cleaner target engagement profiles in pull-down or cellular thermal shift assays (CETSA). Researchers should conduct kinome-wide selectivity profiling to establish the compound's polypharmacology fingerprint.

Quote Request

Request a Quote for N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.